molecular formula C26H27N5O3 B2868864 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone CAS No. 1260995-65-0

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone

Cat. No.: B2868864
CAS No.: 1260995-65-0
M. Wt: 457.534
InChI Key: SAIUUDDQMCZYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
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Scientific Research Applications

Sigma-1 Receptor Antagonism for Pain Management

A study highlighted the synthesis and pharmacological activity of a new series of compounds, including a closely related compound as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This compound demonstrated outstanding aqueous solubility, high permeability, high metabolic stability across species, and antinociceptive properties in mouse models, positioning it as a potential BCS class I compound for pain management (J. Díaz et al., 2020).

Antimicrobial Activities

Another study reported the synthesis of novel 1,2,4-triazole derivatives, showing moderate to good antimicrobial activities against various microorganisms. This research suggests the potential use of such compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).

Structural and Computational Analysis

Research on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involved crystal structure studies, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the electrophilic and nucleophilic nature of molecules, contributing to the understanding of their interaction potentials and stability (K. Kumara et al., 2017).

Anti-Inflammatory and Analgesic Agents

Further investigations into the synthesis of Mannich bases of arylpyridazinones revealed promising analgesic and anti-inflammatory agents. One compound, in particular, showed potent analgesic activity exceeding that of acetylsalicylic acid and anti-inflammatory activity comparable to indomethacin without causing gastric ulcerogenic effects (M. Gökçe et al., 2005).

Novel Anti-Inflammatory Derivatives

A study on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone showed significant anti-inflammatory activity without acute gastrotoxicity in rat paw edema tests. These findings highlight the therapeutic potential of such compounds for inflammation treatment with reduced gastrointestinal risk (Marta Szandruk-Bender et al., 2021).

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-19-5-7-20(8-6-19)25-27-26(34-28-25)23-4-3-13-31(23)18-24(32)30-16-14-29(15-17-30)21-9-11-22(33-2)12-10-21/h3-13H,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIUUDDQMCZYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.